
2-(4-Anilinophenyl)isoquinolinium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Anilinophenyl)isoquinolinium tetrafluoroborate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a phenylamino group attached to a phenyl ring, which is further connected to an isoquinolin-2-ylium moiety. The tetrafluoroboranuide anion serves as a counterion, stabilizing the overall structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Anilinophenyl)isoquinolinium tetrafluoroborate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the reagents are relatively stable and environmentally benign.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction under optimized conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Anilinophenyl)isoquinolinium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The phenylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The isoquinolin-2-ylium moiety can be reduced to form dihydroisoquinoline derivatives.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylamino group may yield nitro derivatives, while reduction of the isoquinolin-2-ylium moiety may produce dihydroisoquinoline derivatives.
Aplicaciones Científicas De Investigación
2-(4-Anilinophenyl)isoquinolinium tetrafluoroborate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mecanismo De Acción
The mechanism of action of 2-(4-Anilinophenyl)isoquinolinium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The phenylamino group may interact with biological macromolecules, such as proteins or nucleic acids, leading to various biological effects. The isoquinolin-2-ylium moiety may participate in electron transfer processes, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-(Phenylamino)phenyl]-25-isoquinolin-2-ylium chloride
- 2-[4-(Phenylamino)phenyl]-25-isoquinolin-2-ylium bromide
- 2-[4-(Phenylamino)phenyl]-25-isoquinolin-2-ylium iodide
Uniqueness
2-(4-Anilinophenyl)isoquinolinium tetrafluoroborate is unique due to the presence of the tetrafluoroboranuide anion, which provides enhanced stability and solubility compared to other similar compounds. This unique feature makes it particularly valuable in various scientific and industrial applications.
Propiedades
IUPAC Name |
4-isoquinolin-2-ium-2-yl-N-phenylaniline;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N2.BF4/c1-2-8-19(9-3-1)22-20-10-12-21(13-11-20)23-15-14-17-6-4-5-7-18(17)16-23;2-1(3,4)5/h1-16,22H;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEBLEWYDHZPIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)acetamide](/img/structure/B2749303.png)
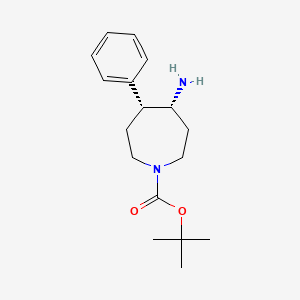
![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2749305.png)
![1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxypropan-1-one oxalate](/img/structure/B2749307.png)
![(Z)-8-(pyridin-2-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2749308.png)
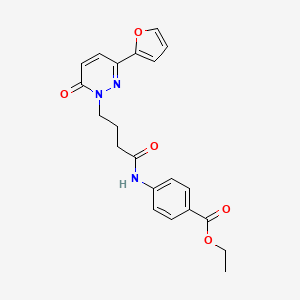
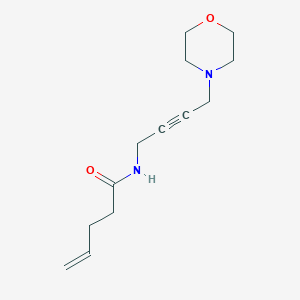


![7-Chloro-2-(3-(dimethylamino)propyl)-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2749317.png)
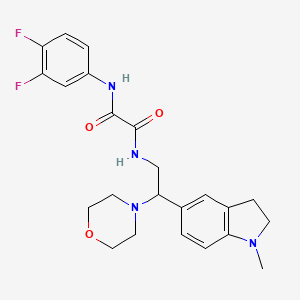
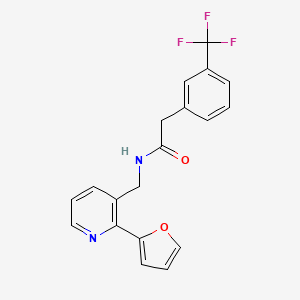

![1-Spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-oxane]-5-ylprop-2-en-1-one](/img/structure/B2749325.png)
